molecular formula C18H17N3O2 B2568407 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223899-13-4

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No. B2568407
CAS RN: 2223899-13-4
M. Wt: 307.353
InChI Key: ABFLQOJVTFXVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile, also known as HPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HPPC is a pyridine-based compound that contains a carbonyl and a hydroxymethyl group, as well as a pyrrolidine ring and a phenyl group.

Scientific Research Applications

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and topoisomerase II, which are involved in cancer cell proliferation and survival.

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation of gene expression. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile has been shown to exhibit cytotoxic effects on cancer cells, but it has also been found to have some toxic effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, but it can also cause DNA damage and oxidative stress in normal cells. 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile has also been shown to inhibit the growth of new blood vessels, which is important for the development of new tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile in lab experiments is its potential as a novel anticancer agent. It has been shown to exhibit potent antitumor activity and could be a promising candidate for further development. However, one limitation is its potential toxicity to normal cells, which could limit its clinical use.

Future Directions

There are several future directions for research on 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile. One area of focus could be the development of new derivatives of 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile that exhibit improved efficacy and reduced toxicity. Another area of focus could be the investigation of the mechanism of action of 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile and its effects on various signaling pathways and enzymes. Additionally, further studies could be conducted to evaluate the potential of 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a pyridine-based compound that has potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile could be a promising candidate for further development as an anticancer agent, but its potential toxicity to normal cells should be further investigated.

Synthesis Methods

The synthesis of 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with sodium methoxide to form 2-methoxypyridine-5-boronic acid. This compound is then reacted with 3-phenylpropanal in the presence of palladium catalyst to form 5-phenyl-2-(pyridin-2-yl)pyrrolidine. The final step involves the reduction of the carbonyl group using sodium borohydride to form 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile.

properties

IUPAC Name

5-[3-(hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c19-10-16-7-6-14(11-20-16)17(23)21-9-8-18(12-21,13-22)15-4-2-1-3-5-15/h1-7,11,22H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFLQOJVTFXVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.